molecular formula C18H23BF2N2O2 B8130653 1-(2,4-Difluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole

1-(2,4-Difluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B8130653
M. Wt: 348.2 g/mol
InChI Key: JQLFLZJECPKVQR-UHFFFAOYSA-N
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Description

Its structure features a 2,4-difluorobenzyl group at the N1 position of the pyrazole ring, methyl substituents at the C3 and C5 positions, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at C2. This compound is likely used as a synthetic intermediate in Suzuki-Miyaura cross-coupling reactions due to the boronate moiety, which facilitates carbon-carbon bond formation under palladium catalysis . The fluorine atoms on the benzyl group may enhance metabolic stability and binding affinity in drug discovery contexts .

Key properties:

  • Molecular formula: C₁₈H₂₃BF₂N₂O₂ (based on analogous compounds in ).
  • Molecular weight: ~348.2 g/mol.
  • Purity: Typically ≥95% (as per commercial sources; see ).

Properties

IUPAC Name

1-[(2,4-difluorophenyl)methyl]-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23BF2N2O2/c1-11-16(19-24-17(3,4)18(5,6)25-19)12(2)23(22-11)10-13-7-8-14(20)9-15(13)21/h7-9H,10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLFLZJECPKVQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)CC3=C(C=C(C=C3)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23BF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-difluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Pyrazole Core:

    • Starting with a suitable diketone, such as 3,5-dimethyl-1-phenyl-1H-pyrazole, the pyrazole ring is formed through cyclization reactions.
    • Reaction conditions often involve acidic or basic catalysts and elevated temperatures.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Difluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The pyrazole ring can be oxidized using reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the difluorobenzyl group can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C).

    Substitution: The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides in the presence of a palladium catalyst and a base.

Common Reagents and Conditions:

    Oxidation: H2O2, m-CPBA, acetic acid (AcOH).

    Reduction: Pd/C, hydrogen gas (H2), ethanol (EtOH).

    Substitution: Aryl halides, Pd(PPh3)4, K2CO3, toluene.

Major Products:

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced difluorobenzyl derivatives.

    Substitution: Biaryl compounds from Suzuki-Miyaura coupling.

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Participates in cross-coupling reactions to form biaryl compounds.

Biology:

  • Potential use in the development of fluorinated pharmaceuticals due to the presence of the difluorobenzyl group, which can enhance metabolic stability and bioavailability.

Medicine:

  • Investigated for its potential as a building block in drug discovery, particularly in the synthesis of kinase inhibitors and other bioactive molecules.

Industry:

  • Utilized in the production of advanced materials, including polymers and electronic materials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(2,4-difluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole depends on its application. In medicinal chemistry, it may act by:

    Molecular Targets: Binding to specific enzymes or receptors, such as kinases, to modulate their activity.

    Pathways Involved: Inhibition of signaling pathways involved in disease progression, such as cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound is part of a broader class of pyrazole-based boronic esters. Below is a comparative analysis of structurally related derivatives:

Compound Substituents Molecular Weight Key Differences Applications/Findings
1-(2,3-Difluoro-benzyl)-3,5-dimethyl-4-(dioxaborolan-2-yl)-1H-pyrazole 2,3-difluorobenzyl 348.2 Fluorine positions on benzyl alter steric/electronic effects. Commercial availability (95% purity); used in medicinal chemistry .
1-(3,5-Difluoro-benzyl)-3,5-dimethyl-4-(dioxaborolan-2-yl)-1H-pyrazole 3,5-difluorobenzyl 348.2 Increased fluorine substitution may enhance lipophilicity. Higher purity (98%); discontinued commercial product .
1-(3-Fluoro-benzyl)-3,5-dimethyl-4-(dioxaborolan-2-yl)-1H-pyrazole 3-fluorobenzyl 330.2 Reduced fluorine substitution lowers molecular weight. Pharmaceutical intermediate; potential for CNS-targeting drugs .
1-(2-Chloro-3-(trifluoromethyl)benzyl)-4-(dioxaborolan-2-yl)-1H-pyrazole 2-chloro-3-(trifluoromethyl)benzyl 393.6 Chlorine and trifluoromethyl groups increase electrophilicity. Investigated in halogenated drug candidates .
1-(2,2-Diethoxyethyl)-4-(4-bromophenyl)-1H-pyrazole Diethoxyethyl and bromophenyl 387.2 Lacks boronate; bromine enables Ullman couplings instead of Suzuki reactions . Intermediate in kinase inhibitor synthesis .

Key Trends

Fluorine Substitution: Fluorine at the 2,4-positions (target compound) balances electronic effects (inductive withdrawal) and steric hindrance compared to 2,3- or 3,5-difluoro analogues . Monofluoro derivatives (e.g., 3-fluoro ) exhibit reduced metabolic resistance but simpler synthesis.

Boronate Reactivity :

  • All compounds with the pinacol boronate group are compatible with Suzuki-Miyaura cross-couplings, but reaction yields vary with substituent bulkiness. For example, trifluoromethyl groups () may slow transmetallation due to steric effects .

Biological Activity :

  • Fluorinated pyrazoles are common in drug discovery (e.g., GLUT1 inhibitors in ). The 2,4-difluoro substitution in the target compound may mimic bioactive motifs in kinase inhibitors or antimicrobial agents.

Research Findings and Data

Physicochemical Properties

  • Solubility: The 2,4-difluoro-benzyl group likely improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-fluorinated analogues.
  • Stability : Boronate esters are moisture-sensitive but stable under inert conditions. Fluorine substitution may enhance shelf-life by reducing oxidation .

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